Ethyl 2-(3-bromophenyl)sulfanylpropanoate

Description

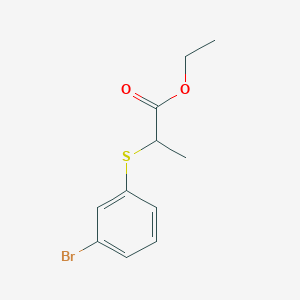

Ethyl 2-(3-bromophenyl)sulfanylpropanoate is a brominated aromatic ester featuring a sulfanylpropanoate backbone. Its structure comprises:

- Ethyl ester group: Enhances lipophilicity and modulates reactivity.

- 3-Bromophenyl substituent: A bromine atom at the meta position of the phenyl ring, influencing electronic and steric properties.

- Sulfanylpropanoate linkage: A thioether (-S-) bridge connecting the phenyl ring to the propanoate chain, which may stabilize the molecule against hydrolysis compared to oxygen analogs.

This compound is utilized in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where brominated aromatic systems are key intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-(3-bromophenyl)sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2S/c1-3-14-11(13)8(2)15-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZVMRKEZMUWHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Example Synthesis Steps

Preparation of Starting Materials : Typically involves the synthesis of the aryl halide (e.g., 3-bromophenyl) and the propanoate backbone.

Formation of Sulfanyl Group : This can be achieved by reacting a thiol with an alkyl halide in the presence of a base.

Coupling Reaction : The aryl halide and the sulfanyl group are coupled using a suitable catalyst.

Characterization and Purification

After synthesis, the compound is typically characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Purification can be achieved through column chromatography or recrystallization.

Characterization Data

| Spectroscopic Method | Expected Data |

|---|---|

| NMR (CDCl3, 400 MHz) | δ 7.2-7.5 (m, 4H), δ 4.2 (q, 2H), δ 1.3 (t, 3H) |

| MS (EI-MS) | m/z expected for the molecular ion |

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-bromophenyl)sulfanylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Phenyl derivatives.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(3-bromophenyl)sulfanylpropanoate has the molecular formula and a molecular weight of 289.19 g/mol. The compound features a propanoate group attached to a sulfanyl moiety, which is further substituted by a 3-bromophenyl group. This unique structure contributes to its potential applications in different domains.

Medicinal Chemistry

This compound is being investigated for its potential antimicrobial properties . The presence of the bromophenyl moiety suggests that it may exhibit activity against various bacterial strains and fungi, similar to other compounds with analogous structures. However, research on its specific biological mechanisms is still limited.

- Antimicrobial Activity : Compounds with structural similarities have shown efficacy against pathogens, indicating that this compound may also possess similar effects.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis . Its unique structural characteristics allow it to act as a building block for the synthesis of more complex molecules. Its reactivity can be exploited in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The ethyl ester group can be replaced by other nucleophiles, facilitating the development of new compounds.

- Oxidation and Reduction Reactions : It can undergo oxidation to form sulfoxides and sulfones or reduction to yield corresponding alcohols.

Mechanism of Action

The mechanism of action of ethyl 2-(3-bromophenyl)sulfanylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in halogen bonding, while the sulfanylpropanoate moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-(2-Methoxyphenyl)sulfanylpropanoate

- Structural differences :

- Substituent position : Methoxy (-OCH₃) group at the ortho position of the phenyl ring (vs. meta bromine).

- Electronic effects : Methoxy is electron-donating (+M effect), whereas bromine is weakly electron-withdrawing (-I effect). This alters reactivity in electrophilic aromatic substitution (EAS) or nucleophilic attacks.

- Physicochemical properties :

- Higher solubility in polar solvents due to the methoxy group.

- Reduced steric hindrance compared to the bulkier bromine atom.

- Applications : Used in synthesizing heterocyclic compounds for antimicrobial agents .

Ethyl 2-(2-Methoxyphenyl)sulfanylacetate

- Structural differences: Backbone chain length: Acetate (C2) vs. propanoate (C3), reducing hydrophobicity. Substituent: Methoxy at ortho position.

- Reactivity: Shorter chain may increase susceptibility to enzymatic hydrolysis. Lower thermal stability compared to propanoate derivatives.

- Biological relevance : Demonstrated moderate activity in enzyme inhibition assays targeting cysteine proteases .

Ethyl 2-(2-Methoxypyridin-4-yl)acetate

- Structural differences :

- Aromatic system : Pyridine ring (N-heterocycle) replaces phenyl, introducing a basic nitrogen atom.

- Substituent position : Methoxy at pyridine’s 2-position.

- Electronic properties :

- Pyridine’s electron-deficient nature enhances reactivity in nucleophilic substitution.

- Improved solubility in aqueous media due to nitrogen’s polarity.

- Applications : Intermediate in antiviral drug synthesis, leveraging pyridine’s bioisosteric properties .

Comparative Data Table

| Compound Name | Aromatic System | Substituent Position/Type | Backbone Chain | Key Properties/Applications |

|---|---|---|---|---|

| Ethyl 2-(3-bromophenyl)sulfanylpropanoate | Phenyl | 3-Bromo | Propanoate | High stability, cross-coupling reactions |

| Ethyl 2-(2-methoxyphenyl)sulfanylpropanoate | Phenyl | 2-Methoxy | Propanoate | Enhanced solubility, antimicrobial agents |

| Ethyl 2-(2-methoxyphenyl)sulfanylacetate | Phenyl | 2-Methoxy | Acetate | Enzyme inhibition, moderate stability |

| Ethyl 2-(2-methoxypyridin-4-yl)acetate | Pyridine | 2-Methoxy | Acetate | Antiviral synthesis, aqueous solubility |

Research Findings and Limitations

- Reactivity trends : Brominated analogs exhibit slower reaction rates in EAS compared to methoxy-substituted derivatives due to electronic effects .

- Biological activity: Sulfanylpropanoates with meta-substituents (e.g., bromine) show higher metabolic stability in in vitro assays.

- Data gaps: Limited comparative studies on cytotoxicity or pharmacokinetics. Most evidence derives from supplier specifications and synthetic protocols .

Biological Activity

Ethyl 2-(3-bromophenyl)sulfanylpropanoate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H12BrO2S

- Molecular Weight : 291.57 g/mol

The compound features a bromophenyl group, which is known to influence its biological properties through mechanisms such as enzyme inhibition and modulation of signaling pathways.

1. Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, studies have shown that brominated phenyl derivatives can inhibit the growth of various bacterial strains. In disc-diffusion assays, related compounds demonstrated significant antibacterial activity against species such as Micrococcus luteus and Escherichia coli at low concentrations (0.01 μg per disc) .

2. Anti-inflammatory Properties

This compound may exhibit anti-inflammatory effects by acting as an inhibitor of phospholipase A2 (PLA2) enzymes. PLA2 plays a critical role in the release of arachidonic acid, leading to the production of inflammatory mediators like prostaglandins and leukotrienes . Compounds that inhibit PLA2 are considered promising candidates for anti-inflammatory therapies.

3. Cytotoxicity Against Cancer Cells

Studies have also explored the cytotoxic effects of this compound on various cancer cell lines. In vitro assays demonstrated that related compounds could inhibit cell proliferation in leukemia and solid tumor models. For example, compounds with similar structural motifs showed IC50 values in the nanomolar range against specific cancer cell lines .

Case Study 1: Antitumor Activity

In a study examining the antitumor potential of structurally related compounds, it was found that certain derivatives exhibited significant tumor growth inhibition in vivo against P388 murine leukemia models. The T/C (tumor/control) ratios indicated effective doses ranging from 140% to 270%, suggesting a robust antitumor response .

Case Study 2: Mechanistic Insights

Mechanistic studies have revealed that the presence of the bromophenyl moiety may enhance the compound's interaction with target proteins involved in cell signaling pathways related to inflammation and cancer progression. This interaction could lead to altered gene expression patterns associated with apoptosis and cell cycle regulation .

Data Summary

The following table summarizes key biological activities reported for this compound and related compounds:

Q & A

Q. What are the standard synthetic protocols for preparing ethyl 2-(3-bromophenyl)sulfanylpropanoate?

The synthesis typically involves esterification of 2-(3-bromophenyl)sulfanylpropanoic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions. Key steps include:

- Reaction Setup : Dissolve 2-(3-bromophenyl)sulfanylpropanoic acid in ethanol, add H₂SO₄ dropwise, and reflux for 6–8 hours.

- Workup : Neutralize with NaHCO₃, extract with ethyl acetate, and purify via column chromatography.

- Yield : Reported yields range from 88% to 93% under optimized conditions .

Q. Table 1: Comparison of Synthetic Methods

| Catalyst | Temperature | Reaction Time | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ | Reflux | 7 h | 93% | |

| Thionyl Chloride | 85°C | Overnight | 88% |

Q. What spectroscopic techniques are used to characterize this compound?

- ¹H NMR : Key signals include aromatic protons (δ 7.16–7.41 ppm, multiplet) and ester methyl groups (δ 1.2–1.4 ppm, triplet). The sulfanyl-linked CH₂ appears as a triplet near δ 3.8 ppm .

- Mass Spectrometry : Molecular ion peak at m/z 224/226 [M+H]⁺ (characteristic Br isotope pattern) .

- IR Spectroscopy : Ester C=O stretch at ~1730 cm⁻¹ and S–H stretch (if present) near 2550 cm⁻¹ .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Catalyst Screening : Replace H₂SO₄ with p-toluenesulfonic acid (PTSA) or Nafion-H for milder conditions and reduced side reactions.

- Solvent Effects : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

- Continuous Flow Systems : Implement microreactors for precise temperature control, reducing reaction time by 30–50% compared to batch processes .

Note : Contradictions in reported yields (e.g., 88% vs. 93%) may arise from purity of starting materials or subtle differences in workup protocols .

Q. What strategies are effective for derivatizing the sulfanyl and ester groups in this compound?

- Oxidation : Treat with m-chloroperbenzoic acid (mCPBA) to convert the sulfanyl (–S–) group to sulfoxide (–SO–) or sulfone (–SO₂–). Monitor progress via TLC or HPLC .

- Ester Hydrolysis : Use LiAlH₄ to reduce the ester to a primary alcohol or NaOH/EtOH for saponification to the carboxylic acid.

- Nucleophilic Substitution : React with amines (e.g., 3-bromoaniline) to form thioether derivatives. IR spectroscopy (e.g., loss of S–H stretch) confirms substitution .

Q. How should researchers address discrepancies in spectral data or reactivity reported in literature?

- Reproducibility Checks : Validate NMR shifts using deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS).

- Controlled Experiments : Replicate conflicting procedures under identical conditions (catalyst, solvent, temperature).

- Computational Modeling : Perform DFT calculations to predict NMR/IR spectra and compare with experimental data .

Example Case : A reported yield of 93% (H₂SO₄, reflux) vs. 88% (thionyl chloride, 85°C) suggests catalyst efficiency and side-product formation vary with reaction pathways .

Q. What are the applications of this compound in medicinal chemistry or materials science?

- Enzyme Inhibition : The sulfanyl group can act as a Michael acceptor, covalently binding to cysteine residues in target proteins.

- Polymer Synthesis : Use as a monomer in thiol-ene click chemistry for creating sulfur-containing polymers.

- Photophysical Studies : The bromophenyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) to build π-conjugated systems .

Q. Methodological Recommendations

- Purification : Use silica gel chromatography with hexane/ethyl acetate gradients (8:2 to 7:3).

- Safety : Handle brominated intermediates in a fume hood due to potential lachrymatory effects.

- Data Validation : Cross-reference spectral data with PubChem or crystallographic databases (e.g., CCDC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.